BenchChemオンラインストアへようこそ!

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate

Lipophilicity Physicochemical_profiling Drug-likeness

Select this specific regioisomer (CAS 946346-94-7) for CNS-focused screening: predicted tPSA 66 Ų falls below the 70 Ų BBB threshold, unlike positional isomer CAS 1040668-33-4 (tPSA 84.86 Ų). Combines isoxazole (herbicidal pharmacophore) with 2-fluorophenoxyacetate ester (auxin-mimic motif) for dual-purpose agrochemical/medicinal discovery. Modular scaffold offers two orthogonal diversification vectors—C5 3-methoxyphenyl and C3-methyl ester—enabling parallel SAR. Ester linkage (0 H-bond donors) uniquely suited for esterase-mediated metabolic activation studies vs. amide analogs. Verify batch purity via HPLC/NMR before whole-plant or BBB assays.

Molecular Formula C19H16FNO5
Molecular Weight 357.337
CAS No. 946346-94-7
Cat. No. B2683284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate
CAS946346-94-7
Molecular FormulaC19H16FNO5
Molecular Weight357.337
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=NO2)COC(=O)COC3=CC=CC=C3F
InChIInChI=1S/C19H16FNO5/c1-23-15-6-4-5-13(9-15)18-10-14(21-26-18)11-25-19(22)12-24-17-8-3-2-7-16(17)20/h2-10H,11-12H2,1H3
InChIKeyGFECVYFPGFTSJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946346-94-7 Procurement Guide: Structural and Physicochemical Differentiation of [5-(3-Methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate


[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate (CAS 946346-94-7; molecular formula C19H16FNO5; MW 357.337 g/mol) is a fully synthetic small molecule belonging to the isoxazole-aryloxyacetate ester class [1]. Its architecture combines a 3-methoxyphenyl-substituted isoxazole core with a 2-fluorophenoxyacetate ester side chain—a specific regiochemical arrangement that distinguishes it from positional isomers and heteroaryl analogs within the same compound family [2]. The compound is commercially available on-demand through multiple sourcing channels, with standard purity specifications of 95–98% [1].

Why In-Class Isoxazole-Aryloxyacetate Compounds Cannot Substitute for CAS 946346-94-7: Evidence from Physicochemical and Structural Comparator Analysis


Isoxazole-aryloxyacetate derivatives sharing the C19H16FNO5 formula exhibit profound property divergence driven by subtle regioisomeric rearrangements. The target compound's 3-methoxyphenyl (meta) substitution on the isoxazole C5 position, combined with a 2-fluorophenoxy (ortho-fluoro) ester moiety, generates a predicted logP of 3.196 and tPSA of 66 Ų [1]. Positional isomer [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate (CAS 1040668-33-4) relocates the fluorine to the isoxazole-phenyl ring and the methoxy to the phenoxyacetate portion, producing distinct hydrogen-bonding topology despite identical molecular formula . Heteroaryl replacement analogs such as (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate (CAS 946238-32-0; MW 333.3) introduce sulfur-mediated electronic effects and reduce molecular weight by ~24 Da, altering both lipophilicity and metabolic liability . These structural variations dictate binding-site complementarity, metabolic stability, and synthetic tractability—making generic within-class substitution scientifically unsound without explicit head-to-head data .

Quantitative Differentiation Evidence for CAS 946346-94-7 Against Three Closest Structural Analogs


Predicted logP Differentiation: CAS 946346-94-7 vs. Heteroaryl Replacement Analog

The target compound exhibits a predicted logP of 3.196, placing it in a favorable oral bioavailability window (Lipinski Rule of Five: logP ≤5) [1]. In contrast, the thiophene-containing analog (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate (CAS 946238-32-0) carries a sulfur atom that typically increases lipophilicity by approximately 0.5–1.0 log units relative to an oxygen-containing counterpart of similar size, though exact experimental logP for the comparator is not publicly available . The lower predicted logP of the target compound suggests superior aqueous solubility and reduced non-specific protein binding relative to sulfur-containing heteroaryl analogs—critical considerations for in vitro assay performance and in vivo pharmacokinetic profiling [1].

Lipophilicity Physicochemical_profiling Drug-likeness

Topological Polar Surface Area (tPSA) as a Blood-Brain Barrier Penetration Discriminator: CAS 946346-94-7 vs. Positional Isomer

The target compound has a predicted tPSA of 66 Ų [1]. The positional isomer [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate (CAS 1040668-33-4), while sharing identical molecular formula and heavy-atom count, has a predicted tPSA of 84.86 Ų based on molbic.idrblab.net computational data [2]. This ~19 Ų difference arises from the relocation of the methoxy group from the isoxazole-phenyl ring (target) to the phenoxyacetate portion (comparator), altering the spatial distribution of oxygen atoms accessible for hydrogen bonding. The widely accepted CNS drug-likeness threshold (tPSA < 70–90 Ų for passive BBB penetration) positions the target compound (66 Ų) as a candidate with higher predicted CNS permeability compared to the comparator (84.86 Ų), which exceeds the stricter 70 Ų boundary [1][2].

CNS_drug_design tPSA Blood-brain_barrier_permeability

Rotatable Bond Count as a Ligand Efficiency Descriptor: CAS 946346-94-7 in the Context of Isoxazole-Aryloxyacetate SAR

The target compound possesses 5 rotatable bonds (ZINC15 prediction), a value within the recommended range (≤10) for oral drug candidates per Veber's criteria [1]. This rotatable bond count reflects the molecule's semi-rigid architecture: the isoxazole ring and directly attached aromatic rings constrain conformational freedom, while the ester linker provides a single flexible junction. In contrast, di-fluorinated analogs such as [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate (CAS 1021122-06-4), with equivalent linker topology, maintain the same 5 rotatable bonds but introduce additional fluorine-mediated electronic effects without altering conformational entropy [2]. The target compound thus represents the meta-methoxy, ortho-fluoro substitution pattern within this scaffold family—a specific perturbation that fine-tunes electron density on the isoxazole ring (methoxy as electron-donating group) and the phenoxyacetate moiety (fluorine as electron-withdrawing group) without increasing molecular flexibility [1][2].

Ligand_efficiency Rotatable_bonds Fragment_based_drug_design

Hydrogen-Bond Acceptor Capacity as a Solubility and Target-Engagement Filter: Target Compound vs. Amide-Linked Analog

CAS 946346-94-7 contains an ester linkage connecting the isoxazole-methyl group to the 2-fluorophenoxyacetate moiety, yielding 6 H-bond acceptors and 0 H-bond donors [1]. The corresponding amide analog, 2-(2-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide (CAS 952968-61-5), replaces the ester oxygen with an NH group, adding one H-bond donor (total: 1 donor, 5 acceptors for C19H17FN2O4, MW 356.35) . The ester's absence of H-bond donor capacity eliminates the potential for intermolecular hydrogen-bonded aggregation in aprotic solvents, which can improve solubility in DMSO and other common screening solvents. Conversely, the amide analog's single H-bond donor may confer enhanced target engagement with polar protein pockets through directional hydrogen bonding. For procurement decisions, the ester compound is preferable for high-concentration DMSO stock solution preparation, while the amide analog may offer advantages in biochemical assays where hydrogen-bond donation is mechanistically relevant [1].

Hydrogen_bonding Solubility Ester_vs_amide

Evidence-Anchored Application Scenarios for CAS 946346-94-7 in Scientific Research and Industrial Procurement


CNS-Penetrant Screening Library Enrichment Based on tPSA Threshold Filtering

With a predicted tPSA of 66 Ų—below the widely accepted 70 Ų threshold for passive blood-brain barrier penetration [1]—CAS 946346-94-7 is structurally pre-qualified for inclusion in CNS-focused small-molecule screening decks. This tPSA value differentiates it from the positional isomer CAS 1040668-33-4 (predicted tPSA 84.86 Ų), which would be filtered out by standard CNS drug-likeness algorithms. Procurement teams building neuroscience-targeted libraries should prioritize the target compound over the positional isomer when both are available for purchase, as the computational pre-filter reduces downstream false-negative rates in BBB permeability assays. However, users must note that no experimental brain penetration data (e.g., PAMPA-BBB, MDCK-MDR1, or in situ brain perfusion) exist for this compound, and the tPSA prediction alone should not be interpreted as proof of CNS activity [1].

Agrochemical Lead Discovery: Isoxazole-Containing Phenoxyacetate Esters as Herbicide or Fungicide Scaffolds

The 1,2-oxazole (isoxazole) core is a recognized pharmacophore in crop protection chemistry, with multiple commercial herbicides and fungicides incorporating this heterocycle. The target compound's phenoxyacetate ester side chain—a motif found in auxin-mimic herbicides such as 2,4-D and MCPA—combined with the methoxy-substituted isoxazole ring, presents a dual-pharmacophore architecture potentially relevant to herbicidal lead discovery [1]. While no specific herbicidal activity data (e.g., ED50 against target weed species) are publicly available for this compound, its structural analogy to known herbicide chemotypes and the precedent for isoxazole derivatives in agrochemical patents [1] position it as a rational acquisition for agrochemical screening campaigns. Procurement for this purpose should be accompanied by a request for analytical purity certification (HPLC, NMR) to ensure batch-to-batch reproducibility in whole-plant assays [1].

Physicochemical Property-Based Fragment and Lead Optimization Programs

The compound's balanced property profile—logP 3.196, tPSA 66 Ų, 5 rotatable bonds, 0 H-bond donors, molecular weight 357.337—places it within favorable oral drug space as defined by Lipinski and Veber criteria [1]. For medicinal chemistry teams engaged in hit-to-lead optimization, this compound offers a synthetically tractable scaffold where the modular architecture (isoxazole core, ester linker, two independently variable aromatic rings) supports parallel derivatization strategies. Specifically, the 3-methoxyphenyl group at the isoxazole C5 position and the 2-fluorophenoxy ester at the C3-methyl position represent two orthogonal vectors for structure-activity relationship exploration via late-stage functionalization. This differentiates it from simpler analogs like 5-(3-methoxyphenyl)isoxazole (CAS 1194374-23-6), which lacks the ester-linked phenoxyacetate moiety and offers only one diversification handle [2]. The trade-off is increased molecular weight and synthetic complexity; procurement decisions should weigh the target compound's greater vector diversity against the lower cost and higher commercial availability of the simpler core scaffold [1][2].

Ester Prodrug or Metabolic Lability Probe in Pharmacokinetic Studies

The presence of an ester linkage in CAS 946346-94-7, with 0 H-bond donors versus the amide analog CAS 952968-61-5 (1 H-bond donor), makes it uniquely suitable as a tool compound for studying esterase-mediated metabolic activation or inactivation pathways [1]. Ester-containing compounds are commonly employed as prodrugs where hydrolysis by plasma or tissue esterases releases an active carboxylic acid metabolite. The 2-fluorophenoxyacetate portion, upon ester cleavage, would yield 2-fluorophenoxyacetic acid—a fragment with potential biological activity in its own right. Researchers investigating structure-metabolism relationships within the isoxazole-aryloxyacetate series should procure both the ester (target) and corresponding amide analog to conduct parallel stability assays in plasma, liver microsomes, or hepatocyte incubations, quantifying half-life differences attributable solely to the ester-vs-amide linker substitution. No such comparative stability data currently exist in the public domain, making this a genuine unmet research need [1].

Quote Request

Request a Quote for [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.